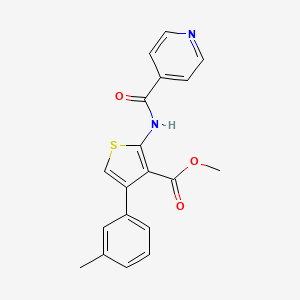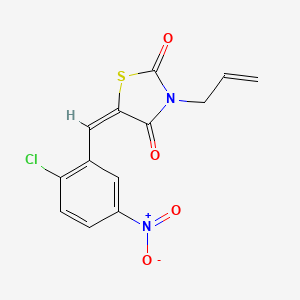
methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate
説明
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate, also known as MIPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIPT is a thiophene-based compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed that methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate induces apoptosis by activating caspase-3 and caspase-9. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate reduces oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.
実験室実験の利点と制限
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also shown low toxicity in various in vitro and in vivo studies. However, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has some limitations for lab experiments. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is a complex compound that requires expertise in organic chemistry for its synthesis. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
For methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate research include exploring its effects on other signaling pathways involved in cancer, inflammation, and neurological disorders. Future studies should also focus on optimizing the synthesis method of methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate and developing more cost-effective methods for its production. Overall, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has the potential to be a valuable therapeutic agent in various scientific research fields.
科学的研究の応用
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. In cancer research, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
methyl 4-(3-methylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-4-3-5-14(10-12)15-11-25-18(16(15)19(23)24-2)21-17(22)13-6-8-20-9-7-13/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXIBFWRFVQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B4777779.png)
![3-(4-bromophenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4777786.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4777791.png)
![2-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B4777798.png)
![3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4777806.png)
![4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4777807.png)
![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777813.png)
![ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4777816.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
![1-(4-isopropylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777826.png)
![2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4777829.png)

![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4777851.png)
